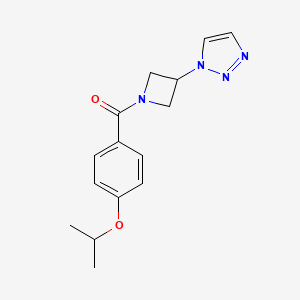

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-isopropoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1H-1,2,3-triazol-1-yl group and an azetidin-1-yl group. The 1H-1,2,3-triazol-1-yl group is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. The azetidin-1-yl group is a four-membered ring structure containing one nitrogen atom and three carbon atoms .

Molecular Structure Analysis

The 1H-1,2,3-triazol-1-yl group is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .Scientific Research Applications

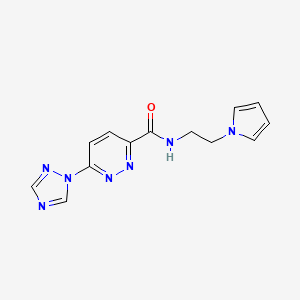

Synthesis and Characterization of Triazole Derivatives

Triazole derivatives, including compounds similar to "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-isopropoxyphenyl)methanone," have been the subject of various synthetic and characterization studies. For instance, Abosadiya et al. (2018) developed a method for synthesizing new 1,2,4-Triazole and Triazolidin derivatives, characterized by FT-IR, 1H and 13C NMR spectroscopic techniques, and X-ray crystallographic studies. These derivatives showed specific crystal structures and intramolecular hydrogen bonds forming pseudo-six-membered rings, confirmed by density functional theory (DFT) studies in both gas and solvent phases (Abosadiya et al., 2018).

Catalytic Applications in Organic Synthesis

The catalytic potential of triazole compounds in organic synthesis has been demonstrated by Ozcubukcu et al. (2009), who developed a tris(triazolyl)methanol-Cu(I) complex that acts as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst is notable for its low loading, compatibility with various functional groups, and efficiency under both aqueous and neat conditions, highlighting its utility in the synthesis of complex organic molecules (Ozcubukcu et al., 2009).

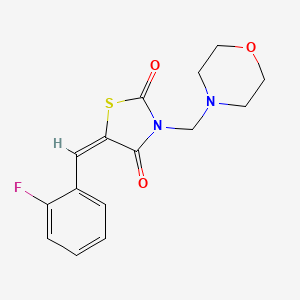

Role in the Synthesis of β-Lactam Antibiotics

The synthesis of key intermediates for β-lactam antibiotics has also been explored using azetidinone derivatives. Cainelli et al. (1998) reported the synthesis of a key intermediate in the production of β-lactam antibiotics, demonstrating the relevance of such compounds in the development of crucial medicinal drugs (Cainelli et al., 1998).

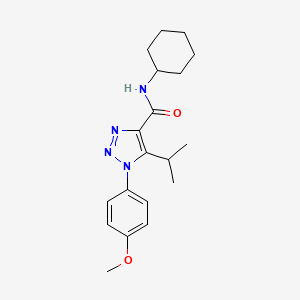

Anti-Tubercular Activity

In the field of medicinal chemistry, Thomas et al. (2014) explored the design, synthesis, and evaluation of azetidinone derivatives containing 1,2,4-triazole for anti-tubercular activity. This study involved in silico design, molecular docking, and the synthesis of various azetidinone analogues, leading to compounds with significant activity against Mycobacterium tuberculosis, showcasing the potential of triazole derivatives in addressing tuberculosis (Thomas et al., 2014).

properties

IUPAC Name |

(4-propan-2-yloxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-11(2)21-14-5-3-12(4-6-14)15(20)18-9-13(10-18)19-8-7-16-17-19/h3-8,11,13H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBJINHTTJKQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739369.png)

![Methyl 2-[1-(6-cyclopropylpyridazin-3-yl)piperidine-3-amido]-1,3-thiazole-4-carboxylate](/img/structure/B2739372.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)

![2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2739381.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739385.png)